molecular formula C7H13F2N B8526698 (2,2-Difluoroethyl)[(2-methylcyclopropyl)methyl]amine

(2,2-Difluoroethyl)[(2-methylcyclopropyl)methyl]amine

Cat. No. B8526698
M. Wt: 149.18 g/mol
InChI Key: MYKUWCFYLOANEJ-UHFFFAOYSA-N
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Patent
US07968571B2

Procedure details

A solution of N-benzyl-2,2-difluoro-N-[(2-methylcyclopropyl)methyl]ethanamine (1.25 g, 5.2 mmol) and hydrochloric acid (5.7 mmol, 1.44 mL of a 4M solution in dioxane) in ethanol (50 mL) was degassed with nitrogen and treated with palladium hydroxide (125 mg). The reaction was placed under a hydrogen atmosphere and stirred vigorously for 1 hour. The reaction was filtered through celite, washed with methanol and concentrated in vacuo to give (2,2-difluoroethyl)[(2-methylcyclopropyl)methyl]amine as a pale yellow oil: 1H NMR (400 MHz, CD3OD) δ 6.35 (tt, 48, 3 Hz, 1H), 3.56 (td, J=15.6, 3.1 Hz, 2H), 3.03 (m, 2H), 1.11 (d, J=5.9 Hz, 3H), 0.83 (m, 2H), 0.60 (m, 1H), 0.50 (m, 1H).
Name
N-benzyl-2,2-difluoro-N-[(2-methylcyclopropyl)methyl]ethanamine
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]([CH2:13][CH:14]1[CH2:16][CH:15]1[CH3:17])[CH2:9][CH:10]([F:12])[F:11])C1C=CC=CC=1.Cl>O1CCOCC1.C(O)C.[OH-].[Pd+2].[OH-]>[F:11][CH:10]([F:12])[CH2:9][NH:8][CH2:13][CH:14]1[CH2:16][CH:15]1[CH3:17] |f:4.5.6|

Inputs

Step One
Name
N-benzyl-2,2-difluoro-N-[(2-methylcyclopropyl)methyl]ethanamine
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(F)F)CC1C(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
125 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CNCC1C(C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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